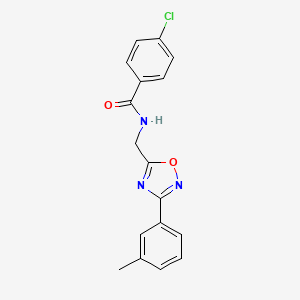

4-Chloro-N-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

CAS No.:

Cat. No.: VC9374359

Molecular Formula: C17H14ClN3O2

Molecular Weight: 327.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H14ClN3O2 |

|---|---|

| Molecular Weight | 327.8 g/mol |

| IUPAC Name | 4-chloro-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |

| Standard InChI | InChI=1S/C17H14ClN3O2/c1-11-3-2-4-13(9-11)16-20-15(23-21-16)10-19-17(22)12-5-7-14(18)8-6-12/h2-9H,10H2,1H3,(H,19,22) |

| Standard InChI Key | BIERCJSQEGRGBE-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)Cl |

| Canonical SMILES | CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)Cl |

Introduction

4-Chloro-N-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a complex organic compound that incorporates multiple functional groups, including an oxadiazole ring and a benzamide moiety. This compound is part of a broader class of oxadiazole derivatives, which have been explored for their potential biological activities, including antimicrobial and anticancer properties. The compound's structure, comprising a 1,2,4-oxadiazole ring linked to a benzamide group via a methyl bridge, suggests it could exhibit unique chemical and biological properties.

Synthesis and Preparation

The synthesis of 4-Chloro-N-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide typically involves the reaction of a suitable oxadiazole derivative with a benzamide precursor. This process may involve multiple steps, including the formation of the oxadiazole ring and its subsequent coupling to the benzamide moiety. Detailed synthesis protocols are not widely available in the literature, but similar compounds are often prepared using standard organic chemistry techniques.

Biological Activities

While specific biological activity data for 4-Chloro-N-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is limited, compounds with similar structures have shown promise in various biological assays. For example, oxadiazole derivatives have been explored for their antimicrobial and anticancer properties. The benzamide group in this compound could potentially enhance its interaction with biological targets, contributing to its biological activity.

Research Findings and Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume